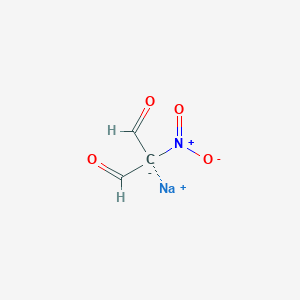
2-Nitro-2-sodiopropanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-2-sodiopropanedial is a nitro compound characterized by the presence of a nitro group (-NO2) and a sodium ion (Na+). Nitro compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The unique structural features of this compound make it a valuable compound for research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-2-sodiopropanedial typically involves the reaction of nitromethane with formaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperatures to ensure the stability of the product. The process can be summarized as follows:
Reactants: Nitromethane, formaldehyde, sodium methoxide
Conditions: Reaction temperatures between 35 to 50°C, evaporative cooling of methanol to maintain reaction stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions: 2-Nitro-2-sodiopropanedial undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro alcohols or acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Replacement of the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Utilizes reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Nitro alcohols, nitro acids
Reduction: Amines, hydroxylamines
Substitution: Halogenated compounds, other substituted derivatives
科学研究应用
2-Nitro-2-sodiopropanedial finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
作用机制
The mechanism of action of 2-Nitro-2-sodiopropanedial involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include:
Nitro Reduction: Formation of reactive nitrogen species that can modify proteins and DNA.
Oxidative Stress: Induction of oxidative stress through the generation of reactive oxygen species
相似化合物的比较
2-Nitropropane: Another nitro compound with similar reactivity but different applications.
2-Nitro-1-propanol: Shares structural similarities but differs in its functional group arrangement.
2-Nitro-2-hydroxymethyl-1,3-propanediol: Similar in structure but with additional hydroxyl groups
Uniqueness: 2-Nitro-2-sodiopropanedial stands out due to its unique combination of a nitro group and a sodium ion, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
sodium;2-nitropropanedial |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2NO4.Na/c5-1-3(2-6)4(7)8;/h1-2H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSKNDFLJBFRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[C-](C=O)[N+](=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2NNaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














